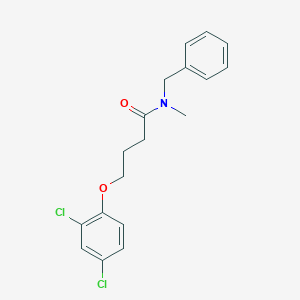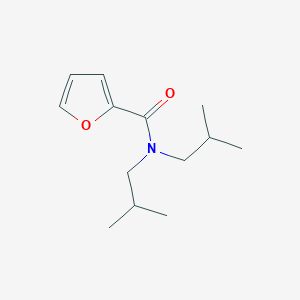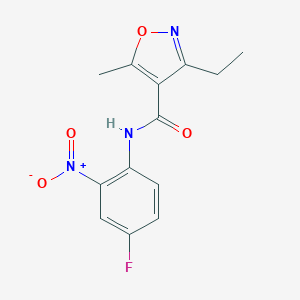
N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide, also known as BDCRB, is a synthetic compound that has been extensively studied for its potential use as a herbicide. BDCRB belongs to the family of chloroacetanilide herbicides and is structurally similar to other herbicides such as acetochlor and alachlor. The purpose of
Mécanisme D'action
N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide works by inhibiting the growth of weeds through interference with the biosynthesis of fatty acids. Specifically, N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. This inhibition leads to a buildup of toxic intermediates that ultimately result in the death of the plant.
Biochemical and Physiological Effects:
N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide has been shown to have low toxicity to mammals, but it can still have some effects on the body. Studies have shown that exposure to N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide can cause liver damage and alterations in lipid metabolism. However, these effects are generally mild and are not considered to be a significant health risk.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide has been extensively studied, so there is a wealth of information available on its properties and mechanisms of action. However, one limitation of using N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide in lab experiments is that it is not very soluble in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several potential future directions for research on N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide. One area of interest is the development of new formulations of N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide that can improve its efficacy against weeds. Another area of interest is the investigation of the potential health effects of N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide on humans and other animals. Finally, there is also potential for the use of N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide in other applications beyond herbicides, such as in the production of biofuels or other industrial chemicals.
Conclusion:
In conclusion, N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide is a synthetic compound that has been extensively studied for its potential use as a herbicide. It works by inhibiting the growth of weeds through interference with the biosynthesis of fatty acids. N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide has several advantages and limitations for lab experiments, and there are several potential future directions for research on this compound. Overall, N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide is a promising compound with many potential applications in the field of agriculture and beyond.
Méthodes De Synthèse
The synthesis of N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide involves several steps, including the reaction of benzylamine with 2,4-dichlorophenoxyacetic acid to form the intermediate benzyl 2,4-dichlorophenoxyacetate. The intermediate is then reacted with methylbutyryl chloride to form N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide. The purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide has been extensively studied for its potential use as a herbicide. It has been found to be effective against a wide range of weeds, including annual grasses and broadleaf weeds. N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide has also been shown to have low toxicity to mammals, making it a promising alternative to other herbicides that have been found to be harmful to human health.
Propriétés
Nom du produit |
N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide |
|---|---|
Formule moléculaire |
C18H19Cl2NO2 |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
N-benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide |
InChI |
InChI=1S/C18H19Cl2NO2/c1-21(13-14-6-3-2-4-7-14)18(22)8-5-11-23-17-10-9-15(19)12-16(17)20/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3 |
Clé InChI |
YOBFKLWYVRZVGI-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CN(CC1=CC=CC=C1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)



![3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B262112.png)
![{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)
![Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B262122.png)




![3,5-bis(difluoromethyl)-1-[(2-methyl-4-quinolinyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B262133.png)
